![molecular formula C8H14N2S2 B12107026 Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺是一种属于噻唑家族的化合物,该家族以其多样的生物活性而闻名。噻唑是杂环化合物,其环结构中同时含有硫和氮原子。
准备方法
合成路线和反应条件
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺的合成通常涉及在受控条件下,4-甲基-1,3-噻唑-2-硫醇与乙胺的反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并加入氢氧化钠等碱以促进反应。然后将混合物加热至回流数小时以确保反应完全。
工业生产方法
在工业环境中,乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺的生产可以通过使用连续流动反应器来扩大规模。这些反应器可以更好地控制反应条件,例如温度和压力,从而导致最终产物的产量和纯度更高。使用自动化系统还可以降低人为错误的风险,提高生产过程的效率。
化学反应分析
反应类型
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将噻唑环转化为二氢噻唑。
取代: 该化合物可以参与亲核取代反应,其中乙胺基团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化物或胺等亲核试剂可用于取代反应,通常在催化剂存在下或在碱性条件下。
形成的主要产物
氧化: 亚砜和砜。
还原: 二氢噻唑衍生物。
取代: 根据所用亲核试剂的不同,各种取代的噻唑衍生物。
科学研究应用
化学: 用作合成更复杂噻唑衍生物的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医药: 探索其在开发新药中的潜在用途,特别是针对其抗炎和抗癌活性。
工业: 用于生产染料、杀菌剂和其他工业化学品。
作用机制
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺的作用机制涉及它与各种分子靶标的相互作用。噻唑环可以与酶和受体相互作用,调节它们的活性。例如,它可能会抑制参与炎症途径的某些酶,从而导致其抗炎作用。此外,该化合物可以与 DNA 结合,干扰复制过程并表现出抗癌特性。
相似化合物的比较
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺可以与其他噻唑衍生物进行比较,例如:
磺胺噻唑: 一种抗菌药物。
利托那韦: 一种抗逆转录病毒药物。
阿巴芬净: 一种抗真菌药物。
博来霉素: 一种抗肿瘤药物。
乙基((2-[(4-甲基-1,3-噻唑-2-基)硫代]乙基))胺的独特之处在于它将噻唑环与乙胺基团独特地结合在一起,这可能会赋予其独特的生物活性及化学反应性。
属性
分子式 |
C8H14N2S2 |
|---|---|
分子量 |
202.3 g/mol |
IUPAC 名称 |
N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
InChI 键 |
CZRLOLFTNYHNER-UHFFFAOYSA-N |
规范 SMILES |
CCNCCSC1=NC(=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)


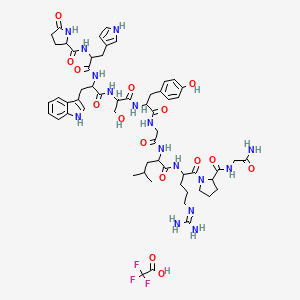
![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)
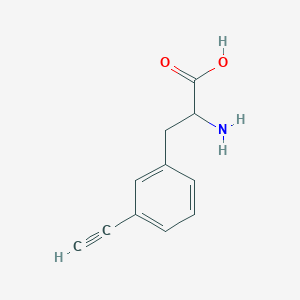

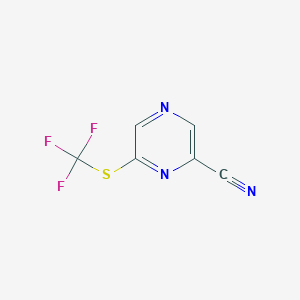
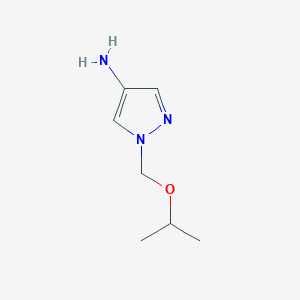
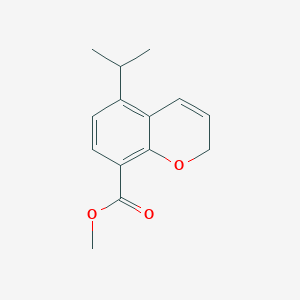
![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)
